molecular formula C20H13NO2S B5380731 (E)-2-(1,3-benzoxazol-2-yl)-1-phenyl-3-thiophen-2-ylprop-2-en-1-one

(E)-2-(1,3-benzoxazol-2-yl)-1-phenyl-3-thiophen-2-ylprop-2-en-1-one

Cat. No.: B5380731
M. Wt: 331.4 g/mol
InChI Key: MFAWFIUAIALBNK-SSZFMOIBSA-N
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Description

(E)-2-(1,3-benzoxazol-2-yl)-1-phenyl-3-thiophen-2-ylprop-2-en-1-one is an organic compound that belongs to the class of heterocyclic compounds It features a benzoxazole ring, a phenyl group, and a thiophene ring, all connected through a propenone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(1,3-benzoxazol-2-yl)-1-phenyl-3-thiophen-2-ylprop-2-en-1-one typically involves the condensation of 2-aminophenol with benzoyl chloride to form the benzoxazole ring. This intermediate is then reacted with thiophene-2-carbaldehyde and a suitable base, such as potassium carbonate, under reflux conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow chemistry to optimize reaction conditions and improve yield. This approach allows for better control over reaction parameters and can be scaled up for large-scale production .

Chemical Reactions Analysis

Types of Reactions

(E)-2-(1,3-benzoxazol-2-yl)-1-phenyl-3-thiophen-2-ylprop-2-en-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in acetic acid for bromination reactions.

Major Products Formed

Scientific Research Applications

(E)-2-(1,3-benzoxazol-2-yl)-1-phenyl-3-thiophen-2-ylprop-2-en-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a fluorescent probe in biological imaging.

    Medicine: Studied for its anticancer and antimicrobial properties.

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Properties

IUPAC Name

(E)-2-(1,3-benzoxazol-2-yl)-1-phenyl-3-thiophen-2-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13NO2S/c22-19(14-7-2-1-3-8-14)16(13-15-9-6-12-24-15)20-21-17-10-4-5-11-18(17)23-20/h1-13H/b16-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFAWFIUAIALBNK-SSZFMOIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(=CC2=CC=CS2)C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)/C(=C/C2=CC=CS2)/C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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